![molecular formula C17H18N2O3 B2965903 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide CAS No. 946244-08-2](/img/structure/B2965903.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
Compounds incorporating the furan and 1,3,4-thiadiazole rings have shown high anticancer activity . The synthesized compounds were studied against human liver carcinoma cell (HepG-2) and at human normal retina pigmented epithelium cells (RPE-1). High activities were revealed by compounds with IC 50 values near to that of the reference drug doxorubicin .
Antibacterial Activity
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have been found to have antibacterial activity against both gram-positive and gram-negative bacteria .
Antifungal Activity
Furan derivatives have also been found to have antifungal properties . This makes them potentially useful in the treatment of various fungal infections .
Antiviral Activity
Furan derivatives have been found to have antiviral properties . This suggests that they could be used in the development of new antiviral drugs .
Anti-inflammatory Activity
Furan derivatives have been found to have anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation .
Treatment of Cardiac Arrhythmias
Some furan-based compounds have been used for the treatment of cardiac arrhythmias . This suggests that “N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide” could potentially have similar applications .
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-16(20)18-13-8-7-12-5-3-9-19(14(12)11-13)17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBBPZRGIXCSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

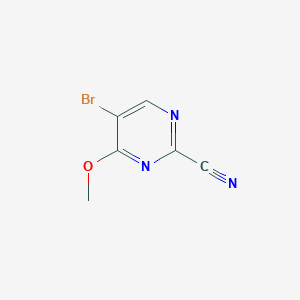
![(E)-1-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2965821.png)

![7-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2965828.png)
![1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2965829.png)

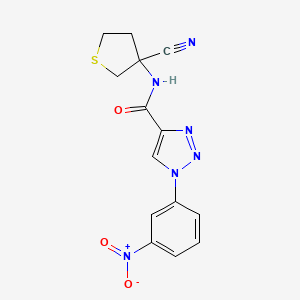
![N-(2-(5-acetylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2965835.png)
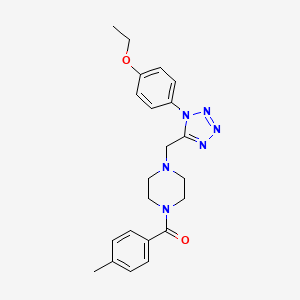
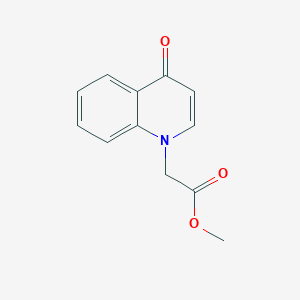
![3-Chlorobenzo[b]thiophen-2-yl morpholin-4-yl ketone](/img/structure/B2965838.png)

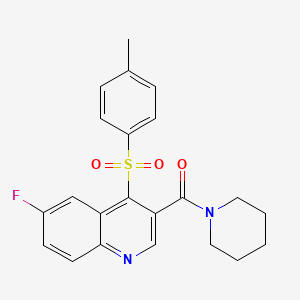
![Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2965842.png)